7-(2,4-dichlorobenzyl)-3-methyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-(2,4-dichlorobenzyl)-3-methyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that belongs to the purine class of molecules. This compound is characterized by its unique structure, which includes a dichlorobenzyl group, a methyl group, and a morpholinylmethyl group attached to a purine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,4-dichlorobenzyl)-3-methyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and other nitrogen-containing compounds.
Introduction of the Dichlorobenzyl Group: This step involves the alkylation of the purine core with 2,4-dichlorobenzyl chloride under basic conditions.
Addition of the Methyl Group: The methyl group is introduced via methylation reactions using methyl iodide or similar reagents.
Attachment of the Morpholinylmethyl Group: This step involves the reaction of the intermediate compound with morpholine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-(2,4-dichlorobenzyl)-3-methyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the dichlorobenzyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(2,4-dichlorobenzyl)-3-methyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
7-(2,4-dichlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione: Lacks the morpholinylmethyl group.
7-(2,4-dichlorobenzyl)-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione: Lacks the methyl group.
3-methyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione: Lacks the dichlorobenzyl group.
Uniqueness
The uniqueness of 7-(2,4-dichlorobenzyl)-3-methyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H19Cl2N5O3 |
---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
7-[(2,4-dichlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C18H19Cl2N5O3/c1-23-16-15(17(26)22-18(23)27)25(9-11-2-3-12(19)8-13(11)20)14(21-16)10-24-4-6-28-7-5-24/h2-3,8H,4-7,9-10H2,1H3,(H,22,26,27) |
InChI Key |
FEWOUXXFWGGCMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCOCC3)CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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